

AF 555 NHS Ester: A Technical Guide to Photophysical Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, reaction chemistry, and relevant experimental protocols for **AF 555 NHS ester**, a widely used fluorescent dye in biological research and drug development. The information presented herein is intended to assist researchers in the effective use of this fluorophore for the labeling of proteins, antibodies, and other biomolecules.

Core Photophysical Properties of AF 555 NHS Ester

AF 555 is a bright, photostable, and hydrophilic fluorescent dye that emits in the orange-red region of the visible spectrum.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules.[3] The key quantitative photophysical parameters of **AF 555 NHS ester** are summarized in the table below.

Parameter	Value	Reference
Quantum Yield (Φ)	0.14	[1][2]
Molar Extinction Coefficient (ε)	152,000 cm ⁻¹ M ⁻¹	[1][2]
Excitation Maximum (λex)	552 nm	[1][4]
Emission Maximum (λem)	566 nm	[1][2]



Chemical Reactivity and Conjugation

The N-hydroxysuccinimide (NHS) ester of AF 555 is an amine-reactive reagent that forms a stable amide bond with primary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine residues.[3] This reaction, a nucleophilic acyl substitution, proceeds optimally in a slightly alkaline pH range of 7.2 to 8.5.[3] It is crucial to control the pH, as lower pH values will result in the protonation of amines, rendering them non-nucleophilic, while higher pH values can lead to the hydrolysis of the NHS ester, reducing conjugation efficiency.[3]

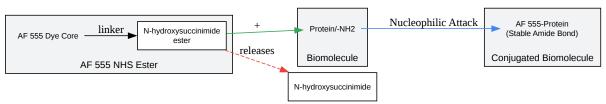


Figure 1: Reaction of AF 555 NHS Ester with a Primary Amine

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Caption: Reaction of AF 555 NHS Ester with a Primary Amine.

Experimental Protocols

I. Protocol for Conjugation of AF 555 NHS Ester to an Antibody

This protocol provides a general procedure for the covalent labeling of an antibody with **AF 555 NHS ester**. The optimal molar ratio of dye to protein may need to be determined empirically.

Materials:

- Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
- AF 555 NHS ester



- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer

Procedure:

- Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
- Prepare the NHS Ester Solution: Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[3]
- Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the AF 555 NHS
 ester stock solution to the antibody solution while gently stirring.[3]
- Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the conjugated antibody.[5]
- Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for the dye).[5]

II. Protocol for Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used technique.[6]

Materials:



- AF 555 NHS ester solution of unknown quantum yield
- A quantum yield standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G)
- Spectroscopic grade solvent (e.g., ethanol or water)
- Fluorescence spectrometer
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a series of dilute solutions of both the AF 555 sample and the quantum yield standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the standard.
- Data Analysis:
 - Integrate the area under the emission spectra for both the sample and the standard.
 - The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength



n is the refractive index of the solvent

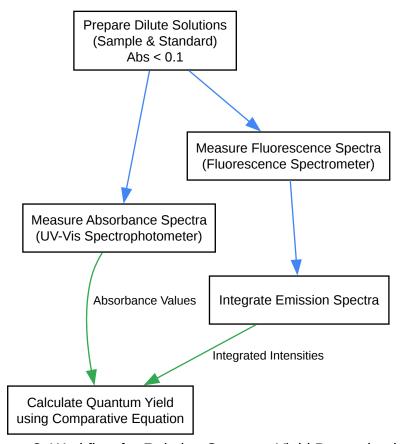


Figure 2: Workflow for Relative Quantum Yield Determination

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Caption: Workflow for Relative Quantum Yield Determination.

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